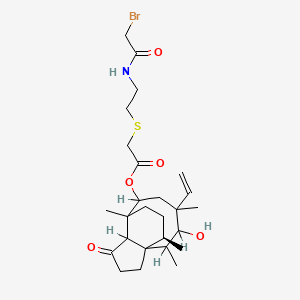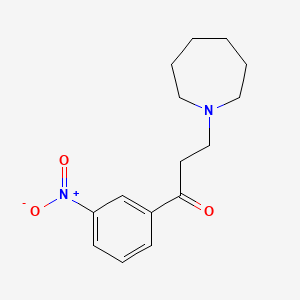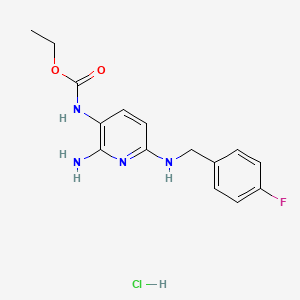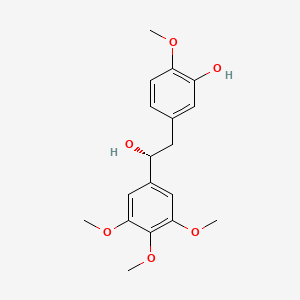
Combretastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Combretastatin, (+-) is a natural product found in Combretum caffrum with data available.
Scientific Research Applications
Combretastatins: Anti-Mitotic and Angiogenesis Inhibitors
Combretastatins, isolated from the bark of the South African tree Combretum caffrum, are anti-mitotic agents notable for their potency in inhibiting angiogenesis. Combretastatin A-4, the most potent member of this group, has advanced into clinical trials for solid tumors treatment. These compounds are of interest due to their dual role as both anti-mitotic agents and angiogenesis inhibitors, which is significant in the context of diseases like diabetic retinopathy, a leading cause of blindness (Cirla & Mann, 2003).
Diverse Structural Forms and Therapeutic Potential
Combretastatins encompass various structural forms, including stilbenes, dihydrostilbenes, phenanthrenes, and macrocyclic lactones. These compounds are potent antitubulin agents and have shown efficacy in preclinical and clinical trials, particularly Combretastatin A4 phosphate. Their simple structure has led to the synthesis of many analogs. Besides anti-tumor properties, combretastatins also exhibit antioxidant, anti-inflammatory, and antimicrobial effects. Nano-based formulations of combretastatin A4 phosphate demonstrate advantages like improved solubility and efficiency (Karatoprak et al., 2020).
Suppression of Tumor Progression
Combretastatins suppress cell proliferation signaling and induce apoptosis by binding to tubulin, thereby inhibiting microtubule polymerization. They activate mitotic checkpoints leading to apoptosis and subvert signaling systems that stimulate invasion and tumor progression. Their ability to inhibit angiogenesis contributes to their potential as metastasis inhibitors. Combretastatins are also effective in inducing tumor necrosis by reducing blood supply to the tumor (Sherbet, 2017).
Novel Syntheses and Applications
Innovative syntheses of combretastatin derivatives, like azo-combretastatin A4, have been developed. These derivatives demonstrate increased potency in cellular culture, making them promising for phototherapeutic applications and biomedical research (Engdahl et al., 2015).
Enhancing Radiation Therapy
Combretastatin A-4 disodium phosphate, when combined with radiation therapy, has shown significant enhancement in the antitumor effects of radiation therapy. It contributes to a substantial reduction in tumor cell survival, particularly affecting the radiation-resistant hypoxic cell subpopulation in tumors (Li, Rojiani, & Siemann, 1998).
Patent Review of Combretastatin-Based Compounds
Combretastatin-based molecules, developed through various approaches like prodrugs and structural modifications, have shown promising results in in-vitro and in-vivo studies against different types of tumors. Some of these derivatives are under clinical trials and could be used to treat disorders other than cancer due to their vascular disrupting action (Nainwal et al., 2019).
properties
CAS RN |
82855-09-2 |
|---|---|
Product Name |
Combretastatin |
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3/t13-/m1/s1 |
InChI Key |
LGZKGOGODCLQHG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |
synonyms |
3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol combretastatin NSC 348103 NSC-348103 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




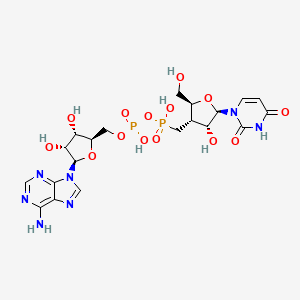


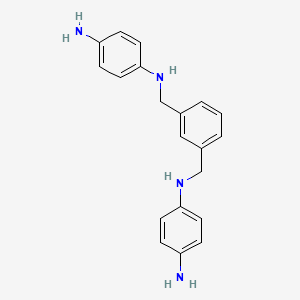

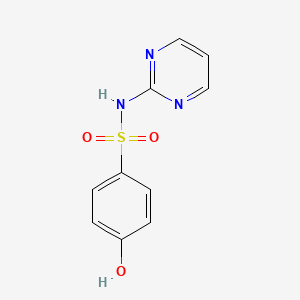
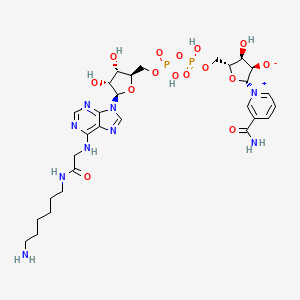
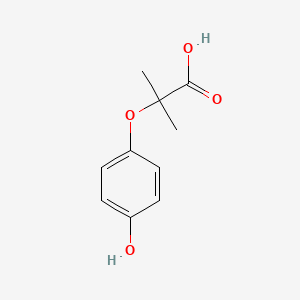
![5-O-[2-[4-[(2R)-2,3-bis[(3,5-dinitrobenzoyl)oxy]propoxy]phenyl]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1194278.png)
